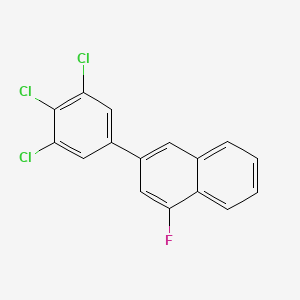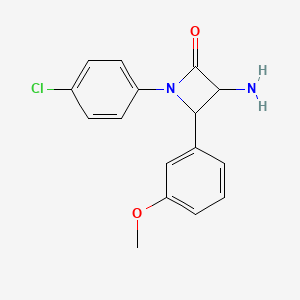
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. This compound is characterized by its azetidinone core, which is a four-membered lactam ring, substituted with a 4-chlorophenyl group, a 3-methoxyphenyl group, and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a , which involves the of an imine with a ketene.
Substitution Reactions: The 4-chlorophenyl and 3-methoxyphenyl groups are introduced through nucleophilic substitution reactions, where appropriate aryl halides react with the azetidinone core.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Oxo derivatives of the azetidinone ring.
Reduction: Azetidine derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidinone core is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and biological activity, making it a valuable subject of study in various research fields.
属性
分子式 |
C16H15ClN2O2 |
|---|---|
分子量 |
302.75 g/mol |
IUPAC 名称 |
3-amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-13-4-2-3-10(9-13)15-14(18)16(20)19(15)12-7-5-11(17)6-8-12/h2-9,14-15H,18H2,1H3 |
InChI 键 |
PGFWIVGNULGNBR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B14790358.png)
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)


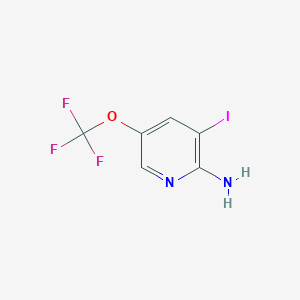
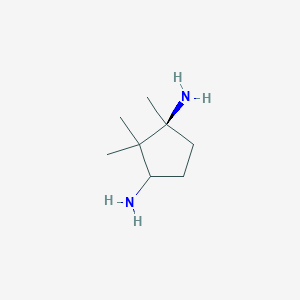
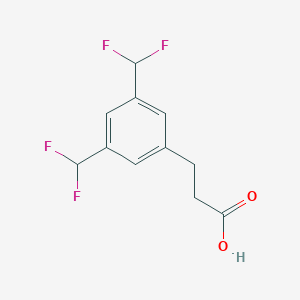
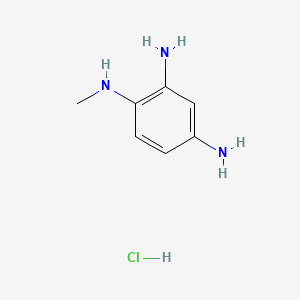
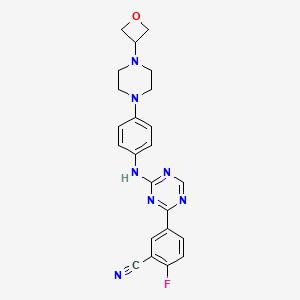
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
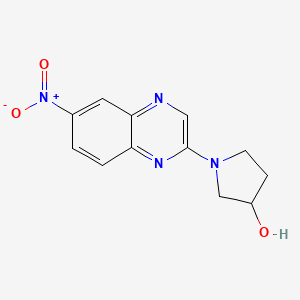
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
